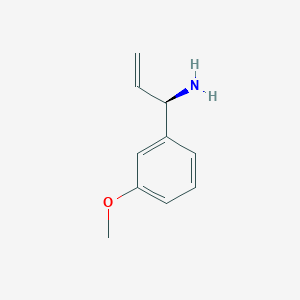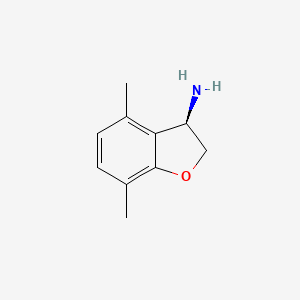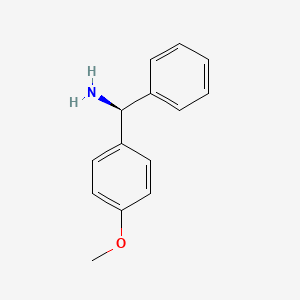
(S)-(4-Methoxyphenyl)(phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-Methoxyphenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C14H15NO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features a methoxy group attached to a phenyl ring, which is further connected to a phenylmethanamine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Methoxyphenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (S)-(4-Methoxyphenyl)(phenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding imine or nitrile precursor. This process is typically conducted under high pressure and temperature conditions, using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-Methoxyphenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: It can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include (S)-(4-Methoxyphenyl)(phenyl)methanone and (S)-(4-Methoxyphenyl)(phenyl)imine.
Reduction: The major products include (S)-(4-Methoxyphenyl)(phenyl)methanol and (S)-(4-Methoxyphenyl)(phenyl)amine.
Substitution: The major products depend on the nucleophile used, such as (S)-(4-Hydroxyphenyl)(phenyl)methanamine when using hydroxide (OH-) as the nucleophile.
Aplicaciones Científicas De Investigación
(S)-(4-Methoxyphenyl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (S)-(4-Methoxyphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxy group and the chiral center play a crucial role in determining the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(4-Methoxyphenyl)(phenyl)methanamine
- (S)-(4-Hydroxyphenyl)(phenyl)methanamine
- (S)-(4-Methoxyphenyl)(phenyl)methanol
Uniqueness
(S)-(4-Methoxyphenyl)(phenyl)methanamine is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties. The compound’s stereochemistry and functional groups contribute to its distinct reactivity and interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
(S)-(4-methoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15NO/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m0/s1 |
Clave InChI |
MXDBCXKVTJDKNP-AWEZNQCLSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
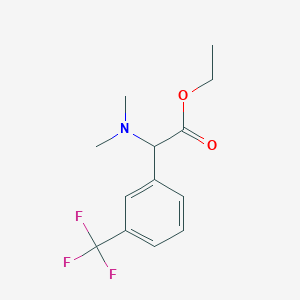
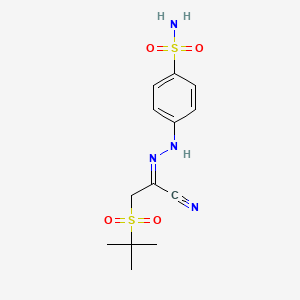
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)

![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
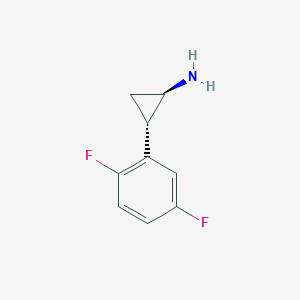
![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
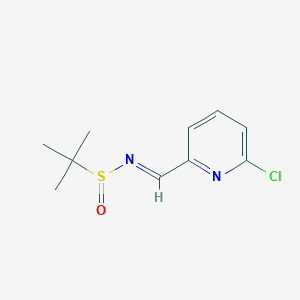
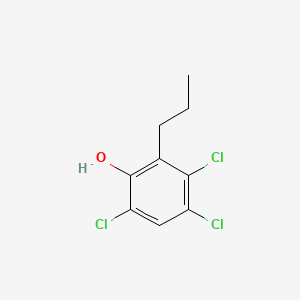
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)

